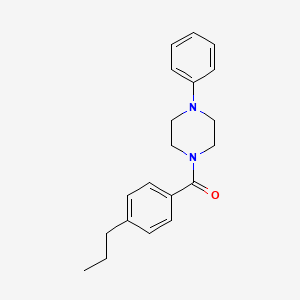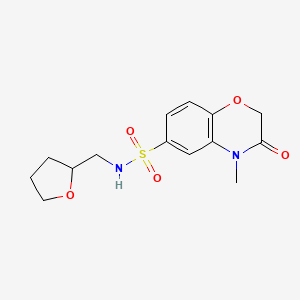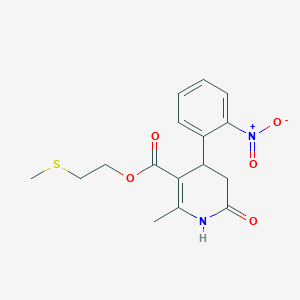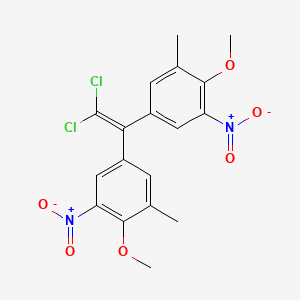
1-phenyl-4-(4-propylbenzoyl)piperazine
Overview
Description
1-Phenyl-4-(4-propylbenzoyl)piperazine, also known as PPOP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(4-propylbenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various molecular targets in the body. In neurology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to increase the expression of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the brain. In psychiatry, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are implicated in the regulation of mood and anxiety. In oncology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. In neurology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, and decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In psychiatry, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are implicated in the regulation of mood and anxiety. In oncology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, such as cyclin-dependent kinases and phosphatidylinositol 3-kinase.
Advantages and Limitations for Lab Experiments
1-phenyl-4-(4-propylbenzoyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which allow for accurate and reproducible results. 1-phenyl-4-(4-propylbenzoyl)piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, 1-phenyl-4-(4-propylbenzoyl)piperazine has some limitations for lab experiments, such as its low solubility in water, which can limit its use in certain assays. 1-phenyl-4-(4-propylbenzoyl)piperazine is also a relatively new compound, and its biological effects and mechanisms of action are not fully understood, which can limit its use in certain research areas.
Future Directions
There are several future directions for the research on 1-phenyl-4-(4-propylbenzoyl)piperazine. In neurology, further studies are needed to elucidate the mechanisms of action of 1-phenyl-4-(4-propylbenzoyl)piperazine in reducing oxidative stress and inflammation in the brain, and to investigate its potential as a neuroprotective agent in various neurodegenerative diseases. In psychiatry, further studies are needed to investigate the effects of 1-phenyl-4-(4-propylbenzoyl)piperazine on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, and to investigate its potential as a treatment for other psychiatric disorders such as schizophrenia. In oncology, further studies are needed to investigate the efficacy of 1-phenyl-4-(4-propylbenzoyl)piperazine in various cancer models, and to investigate its potential as a combination therapy with other anticancer agents. Overall, the research on 1-phenyl-4-(4-propylbenzoyl)piperazine has the potential to lead to the development of novel therapeutic agents for various diseases.
Scientific Research Applications
1-phenyl-4-(4-propylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, 1-phenyl-4-(4-propylbenzoyl)piperazine has been investigated for its potential as an antidepressant and anxiolytic agent, as it has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain. In oncology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
(4-phenylpiperazin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-6-17-9-11-18(12-10-17)20(23)22-15-13-21(14-16-22)19-7-4-3-5-8-19/h3-5,7-12H,2,6,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNCLYLMQAFGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-(2-chlorophenyl)-2-furyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4833919.png)
![N-{5-[(5-bromo-2-furyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B4833951.png)
![2-({[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4833952.png)
![N-[2-(4-chlorophenyl)-1-({[3-(trifluoromethyl)phenyl]amino}carbonyl)vinyl]-2-furamide](/img/structure/B4833972.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4833975.png)
![2-[(2-butoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4833981.png)
![4-[(4-nitrophenyl)thio]benzyl phenylacetate](/img/structure/B4833984.png)


![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4833997.png)
![1-{7-ethyl-1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4834001.png)


![1-[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4834007.png)